molecular formula C10H16O B13423993 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane CAS No. 28098-67-1

2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane

Cat. No.: B13423993
CAS No.: 28098-67-1
M. Wt: 152.23 g/mol
InChI Key: PJGRMBOWSWHGDV-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane (CAS: 31684-93-2; 28098-67-1) is a bicyclic epoxide derived from limonene, a monoterpene. Structurally, it features a strained oxirane (epoxide) ring fused to a substituted cyclohexene moiety. The compound exists in enantiomeric forms, such as (4R,8S)-(+)-Limonene 8,9-exo-epoxide . Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol. Its strained epoxide ring confers reactivity typical of epoxides, such as susceptibility to nucleophilic attack .

Properties

CAS No.

28098-67-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane

InChI

InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3

InChI Key

PJGRMBOWSWHGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C2(CO2)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane

Epoxidation of Olefinic Precursors

The most common and effective approach to synthesize This compound is the epoxidation of the corresponding olefin, specifically a 4-methyl-3-cyclohexene derivative. Epoxidation introduces the oxirane ring onto the double bond of the cyclohexene ring.

Carbodiimide-Promoted Epoxidation Using Hydrogen Peroxide

A patented method (US5808115A) describes the oxidation of olefins to epoxides by treating the olefin with aqueous hydrogen peroxide in the presence of a carbodiimide and a mild acid or base, typically in a protic solvent such as ethanol or methanol. This method is particularly suitable for acid-sensitive substrates and provides good control over stereochemistry and yield.

  • Reagents: Aqueous hydrogen peroxide (1–99%), carbodiimides such as dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Solvents: Protic solvents like ethanol or methanol.
  • Conditions: Mild acid or base (e.g., sodium bicarbonate, potassium bicarbonate, or mild cation exchange resins).
  • Reaction Time: Typically 2 to 24 hours with stirring.
  • Workup: Filtration to remove urea by-products, extraction with ether, washing with brine, drying over magnesium sulfate, and purification by standard methods.

This method has been demonstrated to epoxidize various cyclic and acyclic olefins, including limonene and substituted cyclohexenes, yielding mono- and bis-epoxides with diastereomeric mixtures depending on substrate structure.

Parameter Details
Oxidizing agent Aqueous hydrogen peroxide (1–99%)
Catalyst/promoter Carbodiimides (DCC, DIC, EDC)
Solvent Protic solvents (ethanol, methanol)
Acid/Base Mild acid or base (e.g., sodium bicarbonate)
Temperature Ambient to mild heating (not specified, typically RT)
Reaction time 2–24 hours
Substrate compatibility Cyclic olefins, branched olefins, aromatic-substituted olefins
Advantages Mild conditions, good yields, suitable for acid-sensitive substrates

This method avoids the use of strong acids or bases that may degrade the epoxide product and allows for stereoselective epoxidation in some cases due to the Henbest directing effect, where hydroxyl groups near the double bond influence facial selectivity.

Comparison with m-Chloroperbenzoic Acid (mCPBA) Epoxidation

Traditional epoxidation with mCPBA is often less suitable for acid-sensitive substrates like substituted cyclohexene derivatives due to the strong acidic conditions and potential side reactions. The carbodiimide-promoted method offers a milder alternative with comparable or better yields and selectivity.

Enantioselective Synthesis Approaches

While the target compound is typically prepared as a racemate, enantioselective methods exist for related cyclohexene oxides and alcohols, which could be adapted for this epoxide.

  • Chiral Lithium Amides: Enantioselective deprotonation of cyclohexene oxide using chiral lithium amides yields enantiomerically enriched epoxides with high enantiomeric excess (ee) and yields over 90%.
  • Chiral Catalysts: Asymmetric hydrosilylation of 2-cyclohexen-1-one followed by hydrolysis produces chiral cyclohexenols, which can be further transformed into epoxides.
  • Hydroboration: Enantioselective hydroboration of 1,3-cyclohexadiene with chiral dialkylboranes also yields chiral intermediates relevant to epoxide synthesis.

These methods involve sophisticated chiral catalysts and reagents and are primarily used when enantiopure epoxides are required.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield & Selectivity Notes
Carbodiimide-promoted epoxidation H2O2 (aqueous), carbodiimide, mild acid/base, protic solvent High yields, mild conditions, stereoselective Preferred method for acid-sensitive substrates
mCPBA Epoxidation mCPBA, organic solvent Moderate yields, acid-sensitive substrates problematic Less suitable for sensitive substrates
Chromyl chloride oxidation Chromyl chloride, methylene chloride, low temp Low epoxide yield (~0.5%), many side products Not recommended for epoxide synthesis
Enantioselective methods Chiral lithium amides, chiral catalysts, hydroboration High enantiomeric excess, high yields Used for enantiopure epoxide synthesis

Chemical Reactions Analysis

Types of Reactions: 8,9-Epoxylimonene undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form diepoxides and other oxygenated derivatives.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane and analogous epoxides:

Compound Name CAS No. Substituents/Structure Molecular Weight (g/mol) Key Properties/Applications References
This compound 31684-93-2 Cyclohexenyl group at C2, methyl at C2 152.23 High ring strain; limonene derivative
(R)-2-Methyl-2-(4-trifluoromethoxyphenoxymethyl)oxirane N/A Aromatic trifluoromethoxyphenoxy group at C2 ~264.2 (estimated) High enantiomeric excess (>99% ee); preclinical drug intermediate
2-(4-Methoxyphenyl)-3-methyloxirane 51410-46-9 Methoxyphenyl at C2, methyl at C3 164.20 Increased electron density enhances reactivity
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 42245-42-1 Ester group at C2, methoxyphenyl at C3 208.21 Polar; potential for hydrolysis reactions
(2S)-2-Methyl-2-(4-pentenyl)oxirane 187749-60-6 Linear pentenyl chain at C2 126.20 Reduced steric hindrance compared to cyclic substituents

Structural and Reactivity Comparisons

In contrast, compounds with electron-withdrawing groups (e.g., trifluoromethoxy in ) may exhibit altered reactivity due to electronic effects. Epoxides with aromatic substituents (e.g., 2-(4-methoxyphenyl)-3-methyloxirane ) demonstrate enhanced reactivity toward nucleophilic attack due to resonance stabilization of transition states.

Synthetic Methods The target compound is likely synthesized via epoxidation of limonene, whereas (R)-2-methyl-2-(4-trifluoromethoxyphenoxymethyl)oxirane (compound 21) is produced through sulfonylation and hydrolysis, achieving >99% enantiomeric excess .

Ester-containing epoxides (e.g., ) exhibit higher polarity, influencing solubility and hydrolysis rates.

Substituent bulk (e.g., cyclohexenyl) may mitigate reactivity and toxicity compared to smaller epoxides .

Biological Activity

2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane, an organic compound classified as an epoxide, exhibits unique structural characteristics that confer various biological activities. Its three-membered cyclic ether structure, along with the presence of a cyclohexene moiety, makes it a subject of interest in both synthetic organic chemistry and biological research. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in fragrance formulations and sensory effects.

Chemical Structure and Properties

The chemical formula for this compound is C_{10}H_{16}O. The compound features both a methyl group and a cyclohexene ring, contributing to its distinctive reactivity and stability. The epoxide structure allows for interactions with various biological systems, which can lead to diverse biological effects.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing natural preservatives or antimicrobial agents. However, specific studies detailing its mechanism of action remain limited.

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory activity of this compound have shown promise. In vitro assays have been conducted to assess its ability to inhibit protein denaturation, which is often associated with inflammatory responses. For example, the percentage inhibition of protein denaturation was measured using various concentrations of the compound, revealing significant activity at higher concentrations.

Concentration (µg/mL)% Inhibition
1025
5050
10075

This data suggests that higher concentrations of this compound are more effective in reducing inflammation.

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the epoxide group may interact with nucleophiles in biological systems, potentially leading to modifications of proteins or other biomolecules. This reactivity could underlie both its antimicrobial and anti-inflammatory activities.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study tested the efficacy of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response, with significant inhibition observed at higher doses.
  • Anti-inflammatory Research : In an experimental setup involving rat serum albumin, the compound was shown to inhibit protein denaturation significantly compared to control samples treated with standard anti-inflammatory drugs like Diclofenac.

Applications in Fragrance Formulations

Due to its pleasant odor profile, this compound is also utilized in fragrance formulations. Its sensory effects may influence biological responses related to mood and perception, further expanding its potential applications in aromatherapy and cosmetic products.

Q & A

Q. Table 1: Comparative Efficiency of Epoxidation Methods

MethodYield (%)ee (%)Key Limitations
mCPBA (stoichiometric)70–85N/AAcid-sensitive substrates
Jacobsen’s catalyst60–7580–92Requires anhydrous conditions

Advanced: How can computational modeling resolve stereochemical ambiguities in oxirane ring formation?

Answer:
Density Functional Theory (DFT) calculations predict transition-state geometries and substituent effects on stereoselectivity. For example:

  • Ring strain analysis : The oxirane’s bond angles (≈60°) create inherent strain, which DFT can quantify to assess reactivity toward nucleophiles .
  • Electronic effects : Substituents like the 4-methyl-3-cyclohexenyl group donate electron density via hyperconjugation, stabilizing the epoxide ring. Natural Bond Orbital (NBO) analysis validates this .
  • Stereochemical validation : Coupling DFT with Vibrational Circular Dichroism (VCD) or NMR chemical shift predictions refines stereochemical assignments when experimental data is conflicting .

Data Contradiction: How should researchers address discrepancies in reported catalytic efficiencies for epoxidation?

Answer:
Contradictions often arise from variations in:

  • Substrate purity : Trace impurities (e.g., peroxides in solvents) alter reaction kinetics. Use GC-MS or HPLC to verify substrate integrity .
  • Catalyst degradation : Mn-salen catalysts may decompose under humid conditions. Monitor via UV-Vis spectroscopy or cyclic voltammetry .
  • Reaction monitoring : In situ FTIR or Raman spectroscopy provides real-time data on epoxide formation, reducing reliance on post-hoc analysis .

Q. Methodological Recommendations :

  • Standardize reaction conditions (solvent, temperature, catalyst/substrate ratio).
  • Use internal standards (e.g., anthracene) for quantitative NMR or GC comparisons.

Structural Analysis: What spectroscopic techniques are prioritized for confirming oxirane ring stereochemistry?

Answer:

  • X-ray Crystallography : Provides definitive stereochemical assignment but requires high-quality single crystals. Suitable for stable derivatives (e.g., co-crystals with chiral resolving agents) .
  • Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximity between protons on the oxirane ring and adjacent substituents. For example, NOE correlations between the methyl group (C2) and cyclohexenyl protons confirm relative configuration .
  • Polarimetry : Measures optical rotation to infer enantiomeric purity, though it must be corroborated with chiral HPLC .

Advanced: What experimental strategies elucidate substituent effects on oxirane ring-opening reactions?

Answer:

  • Kinetic Studies : Monitor nucleophilic ring-opening (e.g., with amines or thiols) under varying pH and temperature. Pseudo-first-order rate constants (kobs) reveal electronic effects of substituents .
  • Isotopic Labeling : Use deuterated nucleophiles (e.g., D2O) to track regioselectivity in acid-catalyzed ring-opening. LC-MS identifies labeled products .
  • Comparative Reactivity : Synthesize analogs with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups. Substituents at the 4-methyl-3-cyclohexenyl position significantly alter ring strain and charge distribution .

Q. Table 2: Substituent Effects on Ring-Opening Rates

Substituentkobs (M⁻¹s⁻¹)Mechanism Dominance
-OMe0.12SN2
-CF30.85SN1

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Epoxides are skin/eye irritants and potential sensitizers .
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 5 ppm). Monitor airborne concentrations with PID detectors .
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with dilute sodium bicarbonate before disposal .

Advanced: How can researchers design experiments to investigate the compound’s bioactivity?

Answer:

  • Target Identification : Use molecular docking to predict interactions with enzymes (e.g., cytochrome P450) based on the compound’s epoxide reactivity. Validate with in vitro inhibition assays .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-HRMS. Epoxides often hydrolyze to diols or conjugate with glutathione .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity. Compare to structurally similar epoxides with known profiles .

Data Contradiction: How to reconcile conflicting reports on thermal stability?

Answer:
Thermogravimetric Analysis (TGA) under inert vs. oxidative atmospheres clarifies decomposition pathways. Contradictions may arise from:

  • Impurities : Trace acids or bases catalyze degradation. Pre-purify via column chromatography .
  • Isomeric mixtures : Cis/trans isomers (from incomplete epoxidation) degrade at different temperatures. Use preparative HPLC to isolate isomers before testing .

Basic: What chromatographic methods resolve enantiomers of this compound?

Answer:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H). Mobile phases of hexane/isopropanol (90:10) achieve baseline separation .
  • GC with Cyclodextrin Phases : β-Cyclodextrin derivatives resolve enantiomers at elevated temperatures (120–150°C). Confirm purity with mass spectrometry .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Answer:

  • Lewis Acid Catalysis : BF3·OEt2 directs nucleophiles to the less substituted oxirane carbon by coordinating to the oxygen .
  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor attack at the less hindered position. Computational modeling (DFT) predicts regioselectivity trends .

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